molecular formula C7H8O4 B2822437 3-(Methoxymethyl)furan-2-carboxylic acid CAS No. 1094269-22-3

3-(Methoxymethyl)furan-2-carboxylic acid

Cat. No. B2822437
M. Wt: 156.137
InChI Key: VVXDFYPDSVBKDV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1094269-22-3. It has a molecular weight of 156.14 and its IUPAC name is 3-(methoxymethyl)-2-furoic acid . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 3-(Methoxymethyl)furan-2-carboxylic acid is 1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Methoxymethyl)furan-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 156.14 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the retrieved data.

Scientific Research Applications

Biocatalytic Production and Conversion to Furan Carboxylic Acids

Biocatalysis has emerged as a key method for the production of furan carboxylic acids, including derivatives of 3-(Methoxymethyl)furan-2-carboxylic acid. The use of cofactor-engineered Escherichia coli cells has demonstrated high productivity in the biocatalytic production of furan carboxylic acids. These engineered cells exhibit enhanced oxidation capabilities and high substrate tolerance towards toxic furans, making them efficient for the aerobic oxidation of a variety of aromatic aldehydes. This approach not only facilitates the efficient conversion of furfural and 5-methoxymethylfurfural (MMF) to their corresponding carboxylic acids but also showcases the potential of biocatalysis in sustainable chemical synthesis (Zhang et al., 2020).

Enzyme-Catalyzed Oxidation for Polymer Production

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF), a compound closely related to 3-(Methoxymethyl)furan-2-carboxylic acid, to furan-2,5-dicarboxylic acid (FDCA) has been identified as a critical pathway for producing biobased polymers. FDCA serves as a platform chemical for the production of polymers, demonstrating the broader application of furan derivatives in sustainable material manufacturing. The capability of FAD-dependent enzymes to perform consecutive oxidations, converting HMF directly to FDCA at ambient conditions, underlines the potential of enzymatic processes in green chemistry (Dijkman et al., 2014).

Synthesis of Furan Carboxylic Acids with Improved Catalytic Performance

A novel approach involving substrate adaptation has significantly enhanced the synthesis of furan carboxylic acids. By optimizing conditions such as adding histidine and adjusting cell concentrations, the catalytic performances for the synthesis of various furan carboxylic acids have been substantially improved. This method provides a promising route for the scalable and efficient synthesis of furan derivatives, including 3-(Methoxymethyl)furan-2-carboxylic acid, for applications in the polymer and fine chemical industries (Wen et al., 2020).

Bioactivities of Furan-2-Carboxylic Acids

Research on furan-2-carboxylic acids derived from natural sources, such as the roots of Nicotiana tabacum, has revealed significant bioactivities, including anti-tobacco mosaic virus (TMV) and cytotoxicity against tumor cell lines. This indicates the potential of furan carboxylic acids in pharmaceutical applications and the development of natural product-based therapeutics (Wu et al., 2018).

Safety And Hazards

The safety information for 3-(Methoxymethyl)furan-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 3-(Methoxymethyl)furan-2-carboxylic acid and similar furan derivatives could involve the switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural, have potential applications in the chemical industry .

properties

IUPAC Name

3-(methoxymethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXDFYPDSVBKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)furan-2-carboxylic acid

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